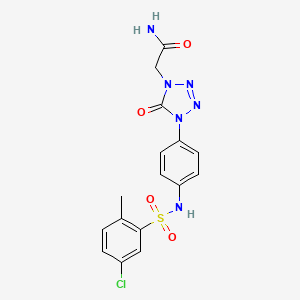
2-(4-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable intermediate in its synthesis is 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide . This intermediate plays a crucial role in the formation of the final product. The synthetic pathway likely includes reactions such as condensation, sulfonation, and tetrazole formation .
Molecular Structure Analysis
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it likely participates in various transformations. For instance, benzylic positions are crucial in organic synthesis. Reactions at the benzylic position can lead to functional group modifications, such as halogenation or oxidation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmaceutical Drug Development
The core structure of the compound resembles that of imidazole-based drugs, which are known for their therapeutic potential. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . This suggests that our compound could be explored for its efficacy in treating various infections and diseases.
properties
IUPAC Name |
2-[4-[4-[(5-chloro-2-methylphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O4S/c1-10-2-3-11(17)8-14(10)28(26,27)19-12-4-6-13(7-5-12)23-16(25)22(20-21-23)9-15(18)24/h2-8,19H,9H2,1H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRBJGNIXQGYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2560542.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2560546.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2560550.png)

![(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2560554.png)
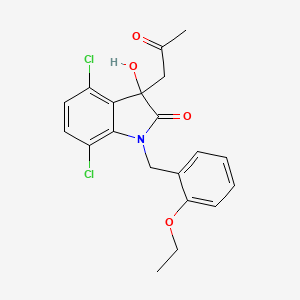
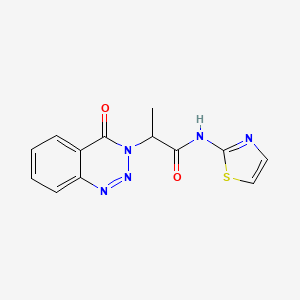
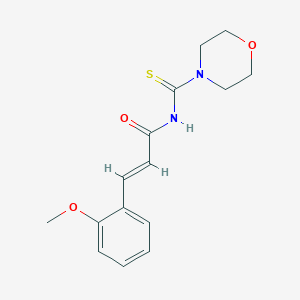

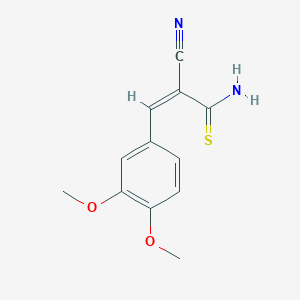
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2560562.png)